molecular formula C28H26N4O3S B251002 N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide

N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No. B251002
M. Wt: 498.6 g/mol
InChI Key: LKQNJNLRWMNEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide, commonly known as MBP-1, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers. Its mechanism of action involves inhibiting the activity of a specific protein, which is overexpressed in many cancer cells.

Mechanism of Action

MBP-1 inhibits the activity of a specific protein, which is overexpressed in many cancer cells. This protein plays a critical role in the survival and proliferation of cancer cells by regulating various cellular processes, such as DNA replication and repair, cell cycle progression, and apoptosis. MBP-1 binds to this protein and prevents it from carrying out its normal function, thereby inhibiting the growth and survival of cancer cells.
Biochemical and Physiological Effects:
MBP-1 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of a specific protein, which is overexpressed in many cancer cells, leading to the inhibition of cellular processes critical for cancer cell survival and proliferation. In addition, MBP-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated through the activation of certain cellular pathways involved in apoptosis.

Advantages and Limitations for Lab Experiments

MBP-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in high purity and high yield. It has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies. However, there are also limitations to using MBP-1 in lab experiments. It is a small molecule inhibitor, which means that it may not be effective against all types of cancer. In addition, its mechanism of action may not be fully understood, which could limit its potential use in clinical settings.

Future Directions

There are several future directions for MBP-1 research. One direction is to further investigate its mechanism of action and identify the specific cellular pathways involved in its anti-cancer effects. This could lead to the development of more effective cancer treatments that target these pathways. Another direction is to explore the potential use of MBP-1 in combination with other cancer treatments, such as chemotherapy and radiation therapy. This could enhance the efficacy of these treatments and reduce the risk of drug resistance. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of MBP-1 in humans.

Synthesis Methods

The synthesis of MBP-1 involves several steps, including the reaction of 2-aminobenzofuran with 4-nitrobenzoyl chloride, followed by reduction with tin and hydrochloric acid to yield 2-amino-1-benzofuran. This intermediate is then reacted with 4-(2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester and thiophosgene to yield the final product, MBP-1. The synthesis of MBP-1 has been optimized to yield high purity and high yield, making it a viable candidate for further research.

Scientific Research Applications

MBP-1 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a specific protein, which is overexpressed in many cancer cells. This protein plays a critical role in the survival and proliferation of cancer cells, making it an attractive target for drug development. Preclinical studies have shown that MBP-1 can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, MBP-1 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Molecular Formula

C28H26N4O3S

Molecular Weight

498.6 g/mol

IUPAC Name

N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C28H26N4O3S/c1-19-6-2-4-8-23(19)27(34)32-16-14-31(15-17-32)22-12-10-21(11-13-22)29-28(36)30-26(33)25-18-20-7-3-5-9-24(20)35-25/h2-13,18H,14-17H2,1H3,(H2,29,30,33,36)

InChI Key

LKQNJNLRWMNEQC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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